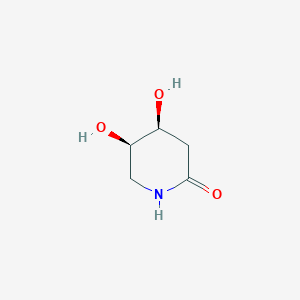

(4S,5R)-4,5-Dihydroxypiperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S,5R)-4,5-dihydroxypiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-5(9)6-2-4(3)8/h3-4,7-8H,1-2H2,(H,6,9)/t3-,4+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRCRXCFFUVWAN-IUYQGCFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CNC1=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CNC1=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 4s,5r 4,5 Dihydroxypiperidin 2 One and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often essential for their biological activity. Various methods have been developed to control the stereochemistry of hydroxylated piperidinones.

Chiral Pool Synthesis Utilizing Carbohydrate Derivatives

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. Carbohydrates are a common choice due to their abundance and inherent stereochemistry.

D-Arabinose: D-Arabinose has been utilized as a starting material for the synthesis of various polyhydroxylated alkaloids. researchgate.net The strategy involves using nitrones derived from D-arabinose as key intermediates. researchgate.net These intermediates can undergo reactions like cycloadditions or additions of Grignard reagents to build the piperidine (B6355638) skeleton with controlled stereochemistry. researchgate.net For instance, the addition of vinylmagnesium bromide to a D-arabinose-derived nitrone has been shown to proceed with high stereoselectivity, providing a direct route to precursors of polyhydroxylated piperidine structures. researchgate.net

2-Deoxy-D-Ribose: 2-Deoxy-D-ribose, a component of DNA, is another valuable starting material from the chiral pool. nih.gov Its synthesis can be achieved from its enantiomer, and it serves as a precursor for various C-nucleosides. researchgate.netrsc.org The synthesis of hydroxylated piperidinones from 2-deoxy-D-ribose typically involves converting the sugar into a suitable intermediate, such as a lactone or a protected furanose derivative. rsc.org These intermediates can then undergo a series of reactions, including nucleophilic additions and cyclizations, to form the desired piperidinone ring system. rsc.org The stereocenters present in the starting sugar guide the formation of the new stereocenters in the final product.

| Starting Material | Key Intermediate | Major Reaction Type | Resulting Structure |

| D-Arabinose | D-arabino-derived nitrone | Grignard Addition / Cycloaddition | Polyhydroxylated Alkaloid Precursor |

| 2-Deoxy-D-Ribose | Protected furanose/lactone | Nucleophilic Addition / Cyclization | C-Nucleoside / Piperidinone Precursor |

Chemoenzymatic Methodologies

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions. Hydroxynitrile lyases (HNLs) are particularly useful in this context.

Hydroxynitrile Lyase-Mediated Transformations: HNLs catalyze the enantioselective addition of hydrogen cyanide (HCN) to aldehydes or ketones, producing optically active cyanohydrins. ru.nlresearchgate.netresearchgate.net This method is a key step in an enantioselective biocatalytic approach to 5-hydroxypiperidin-2-one. ru.nl The process begins with the HNL-mediated formation of an enantiopure cyanohydrin from a suitable aldehyde precursor. ru.nl This cyanohydrin then undergoes chemical transformations, such as hydrogenation, to yield the target hydroxylactam. ru.nl The choice of (R)- or (S)-selective HNL allows for the synthesis of either enantiomer of the desired product. researchgate.net This approach is valued for its high enantioselectivity and use of mild reaction conditions. researchgate.net

Stereodivergent Synthetic Pathways to Enantiopure Hydroxylated Piperidinones

Stereodivergent synthesis allows for the creation of multiple stereoisomers of a product from a single starting material or a common intermediate. This is achieved by changing reagents or reaction conditions.

This strategy is valuable for creating libraries of stereochemically diverse compounds for biological screening. chemrxiv.org For hydroxylated piperidinones, a stereodivergent approach might involve a key intermediate that can be selectively guided towards different stereochemical outcomes. For example, the reduction of a ketone or the opening of an epoxide can often be influenced by the choice of catalyst or reagent to produce different diastereomers. ru.nl This allows for the synthesis of various enantiopure hydroxylated piperidinones, which is essential for studying structure-activity relationships. chemrxiv.orgnih.gov

Total Synthesis and Cascade Reactions

Total synthesis aims to construct complex molecules from simpler, often commercially available, starting materials. Cascade reactions, where multiple bonds are formed in a single operation, offer an efficient way to build molecular complexity.

Palladium-Catalyzed Cyclization and Carbonylation Strategies

Palladium catalysis is a powerful tool in modern organic synthesis. Cascade reactions involving palladium-catalyzed cyclization and carbonylation are efficient methods for constructing heterocyclic rings like piperidinones. nih.govpurdue.edunih.govuchicago.edu

In this approach, a suitably designed substrate, often containing an alkyne or alkene and an amino group, undergoes an intramolecular cyclization initiated by a palladium catalyst. rsc.org This is followed by the insertion of carbon monoxide (carbonylation) to form an acyl-palladium intermediate. nih.govpurdue.edu Subsequent reductive elimination or trapping with a nucleophile completes the formation of the piperidinone ring. nih.gov These cascade reactions are highly efficient as they build the core structure and introduce key functional groups in a single step, often with good control over stereochemistry. nih.govuchicago.edu

Reductive Amination of Nitrile Intermediates

Reductive amination is a widely used and powerful method for forming C-N bonds. mdpi.comd-nb.info In the context of synthesizing hydroxylated piperidinones, this reaction is often a key cyclization step. ru.nl

The process typically involves an intermediate containing both a nitrile group and a carbonyl or protected hydroxyl group. ru.nl The nitrile group is reduced, often through hydrogenation using a catalyst like Palladium on carbon (Pd/C), to form an in-situ primary amine. ru.nlgoogle.com This amine then undergoes an intramolecular reaction with a carbonyl group (or a precursor) elsewhere in the molecule to form the piperidinone ring. researchgate.net By carefully selecting the reaction conditions, this method can be used to produce enantiomerically pure N-alkylated lactams from cyanohydrin precursors in a single step. ru.nl

| Reaction Type | Catalyst/Reagent | Key Transformation | Application |

| Cyclization/Carbonylation | Palladium (Pd) catalyst, CO | Forms piperidinone ring via C-C and C=O bond formation | Efficient construction of heterocyclic core |

| Reductive Amination | Pd/C, H₂ | Converts nitrile to amine, followed by intramolecular cyclization | Forms the final lactam ring from an open-chain precursor |

Intramolecular Cyclization for Piperidin-2-one Ring Closure

The formation of the six-membered lactam ring in dihydroxypiperidin-2-ones is commonly achieved through intramolecular cyclization. This strategy involves a linear precursor that already contains the necessary nitrogen and carboxylic acid (or its derivative, like an ester) functionalities, along with the desired stereocenters.

One common approach is the cyclization of an amino ester. In this method, a precursor such as an ethyl or methyl 5-amino-4,5-dihydroxyhexanoate is synthesized. The amino group, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This reaction is typically promoted by heat or mild acid/base catalysis and results in the formation of the thermodynamically stable six-membered piperidin-2-one ring with the elimination of an alcohol (e.g., ethanol (B145695) or methanol). The high degree of stereocontrol is maintained during this step as the existing chiral centers at the C4 and C5 positions are not disturbed.

Another powerful technique is intramolecular transamidation, where a precursor containing an amide and an azido (B1232118) group undergoes cyclization. For instance, a starting material can be designed where a subsequent reduction of the azide (B81097) to an amine is followed by a spontaneous intramolecular attack on an existing amide or ester group to form the lactam ring. This method has proven effective in creating substituted piperidin-2-ones. researchgate.net The success of these cyclization strategies hinges on the careful design of the linear precursor to favor the desired ring-closing reaction over potential intermolecular side reactions.

Asymmetric Dihydroxylation and Regioselective Epoxide Opening Sequences

The critical (4S,5R) stereochemistry of the vicinal diol is typically installed on an unsaturated precursor using powerful asymmetric oxidation methods.

The Sharpless Asymmetric Dihydroxylation (SAD) is a premier method for this transformation. wikipedia.orgscripps.edu This reaction converts a prochiral alkene into a chiral vicinal diol with high enantioselectivity. mdpi.comacsgcipr.org For the synthesis of (4S,5R)-4,5-Dihydroxypiperidin-2-one, a suitable unsaturated precursor, such as a 5-aminohex-3-enoic acid derivative, would be subjected to dihydroxylation. The stereochemical outcome is controlled by the choice of the chiral ligand used in conjunction with the osmium tetroxide catalyst. The commercially available reagent mixtures, AD-mix-α (containing the (DHQ)₂PHAL ligand) and AD-mix-β (containing the (DHQD)₂PHAL ligand), deliver the two hydroxyl groups to opposite faces of the double bond. wikipedia.org By selecting the appropriate AD-mix, the desired (4S,5R) configuration can be achieved with high fidelity. wikipedia.orgencyclopedia.pub The reaction is known for its broad substrate scope and predictable stereochemistry, making it a robust tool for creating the diol core of the target molecule. mdpi.com

An alternative, though more complex, sequence involves regioselective epoxide opening. This multi-step process would begin with the asymmetric epoxidation of the same unsaturated precursor to form a chiral epoxide. Following epoxidation, the epoxide ring is opened by a nucleophile. To achieve the 4,5-dihydroxy structure, this would typically involve a water molecule or a protected hydroxide (B78521) equivalent. The regioselectivity of the epoxide opening (attack at C4 vs. C5) is a critical consideration and can be influenced by the reaction conditions (acidic or basic) and the nature of the substituents on the precursor molecule. While this sequence offers another route to control stereochemistry, the direct dihydroxylation is often more efficient for creating vicinal diols.

Synthesis of Diverse Hydroxypiperidinone Architectures

The flexibility of modern synthetic methods allows for the creation of a wide array of hydroxypiperidinone structures beyond a single stereoisomer. By systematically varying the starting materials and reagents, chemists can access different positional and stereoisomers, which is crucial for building libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

Preparation of Positional and Stereoisomeric Variants

The synthesis of diverse stereoisomers of 4,5-dihydroxypiperidin-2-one (B14797274) is readily achievable by leveraging the principles of asymmetric dihydroxylation. As previously noted, the Sharpless Asymmetric Dihydroxylation provides access to a specific pair of enantiomers depending on the chiral ligand used.

To obtain the (4R,5S) enantiomer of the target compound, one would simply use the opposite AD-mix reagent (e.g., AD-mix-α if AD-mix-β yielded the (4S,5R) isomer) on the same unsaturated precursor. The facial selectivity of the dihydroxylation is reversed, leading to the opposite stereochemistry at both newly formed chiral centers.

The synthesis of diastereomers, such as the (4R,5R) or (4S,5S) isomers, would require starting with an unsaturated precursor that has a different double bond geometry. For example, if the synthesis of the (4S,5R) isomer started from a (Z)-alkene, using the corresponding (E)-alkene with the same AD-mix would result in the formation of a different diastereomer. This demonstrates how the combination of substrate geometry and reagent control allows for the systematic preparation of all possible stereoisomers.

Furthermore, positional isomers, such as 3,4-dihydroxypiperidin-2-one, can be synthesized by starting with a different unsaturated precursor. For example, beginning with an α,β-unsaturated amide and employing a diastereoselective reductive aldol (B89426) cyclization can yield 4-hydroxypiperidin-2-ones. nih.gov To create a 3,4-dihydroxy variant, a synthetic route starting from a precursor with a double bond between C3 and C4 would be designed, followed by the same asymmetric dihydroxylation and cyclization strategies.

Chemical Transformations and Derivatization of the 4s,5r 4,5 Dihydroxypiperidin 2 One Core

Stereoselective Functionalization of Hydroxyl Groups

The presence of two stereochemically defined hydroxyl groups at the C4 and C5 positions of the piperidinone ring provides a critical handle for stereoselective functionalization. The relative syn-configuration of these hydroxyl groups can influence the regioselectivity of their reactions and direct the stereochemical outcome of subsequent transformations.

Selective protection of one hydroxyl group over the other is a key strategy to enable site-specific modifications. For instance, the formation of a cyclic acetal (B89532) or ketal can protect both hydroxyl groups simultaneously. Alternatively, enzymatic or chiral catalyst-mediated acylation can differentiate between the two hydroxyls, allowing for the selective protection or activation of one.

Once differentiated, the free hydroxyl group can be subjected to a variety of chemical modifications, including:

Alkylation and Arylation: Introduction of alkyl or aryl groups via Williamson ether synthesis or other coupling reactions.

Esterification: Formation of esters with various carboxylic acids to introduce new functional groups or modify the molecule's lipophilicity.

Oxidation: Oxidation of the secondary hydroxyl group to a ketone, which can then serve as a site for further carbon-carbon bond formation.

Displacement: Conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution to introduce a range of functionalities with inversion of stereochemistry if desired.

These stereoselective functionalizations are crucial for building molecular complexity and for preparing derivatives with tailored properties for biological evaluation.

Generation of Cyclic and Polycyclic Scaffolds

The dihydroxypiperidinone core is an excellent starting point for the construction of more complex, rigid, and sterically defined cyclic and polycyclic scaffolds. These transformations often leverage the reactivity of both the hydroxyl groups and the lactam functionality.

Formation of Bicyclic N,N-Acetals

While direct formation of bicyclic N,N-acetals from (4S,5R)-4,5-dihydroxypiperidin-2-one has not been extensively reported, analogous transformations of related amino alcohol precursors provide a viable synthetic route. The general strategy involves the conversion of the diol to a diamine, followed by an intramolecular condensation to form the bicyclic N,N-acetal.

This transformation would typically proceed through the following conceptual steps:

Mesylation or Tosylation: Activation of the hydroxyl groups at C4 and C5 by converting them into better leaving groups, such as mesylates or tosylates.

Azide (B81097) Displacement: Nucleophilic substitution of the activated hydroxyl groups with an azide nucleophile, proceeding with inversion of stereochemistry to yield a diazido derivative.

Reduction: Reduction of the azide groups to primary amines, for example, through catalytic hydrogenation or Staudinger reaction, to afford a 4,5-diaminopiperidin-2-one.

Intramolecular Condensation: Condensation of the two amino groups with a suitable carbonyl source, such as formaldehyde (B43269) or a ketone, to form the bicyclic N,N-acetal ring system.

This approach would lead to the formation of a rigid bicyclic structure, locking the conformation of the original piperidinone ring.

Construction of Cyclopropane-Fused Piperidinone Systems

The fusion of a cyclopropane (B1198618) ring to the piperidinone core introduces significant conformational constraints and creates a unique three-dimensional structure. A powerful method for achieving this is the Simmons-Smith cyclopropanation, which is known for its stereospecificity. In substrates containing hydroxyl groups, the reaction can be highly diastereoselective due to the directing effect of the hydroxyl.

For a substrate derived from this compound, a plausible synthetic route to a cyclopropane-fused system would involve:

Introduction of Unsaturation: Dehydration of one of the hydroxyl groups to introduce a double bond in the piperidinone ring, likely between C3 and C4 or C4 and C5, would be the initial step.

Directed Simmons-Smith Cyclopropanation: The remaining hydroxyl group can then act as a directing group in the Simmons-Smith reaction. The zinc reagent coordinates to the hydroxyl oxygen, delivering the methylene (B1212753) group to the same face of the double bond, thus controlling the stereochemistry of the newly formed cyclopropane ring.

This hydroxyl-directed cyclopropanation is a well-established method for achieving high diastereoselectivity in the synthesis of cyclopropanes. nih.govharvard.edu The rigidity of the resulting bicyclic system can be advantageous for the design of conformationally restricted bioactive molecules.

Gold(I)-Catalyzed Rearrangements and Cyclizations

Gold(I) catalysts have emerged as powerful tools in organic synthesis due to their ability to activate alkynes and allenes towards nucleophilic attack. acs.orgbeilstein-journals.org This reactivity can be harnessed to construct complex cyclic and polycyclic systems from appropriately functionalized this compound derivatives. The hydroxyl groups of the piperidinone core can serve as internal nucleophiles in these gold-catalyzed cyclizations.

A general strategy would involve the introduction of an alkyne- or allene-containing side chain onto the piperidinone scaffold, for example, at the nitrogen atom or at one of the carbon atoms of the ring. Subsequent treatment with a gold(I) catalyst would activate the unsaturated moiety, triggering an intramolecular attack by one or both of the hydroxyl groups. This can lead to the formation of bicyclic ether systems. For instance, the gold(I)-catalyzed cyclization of alkynediols is a known method for the synthesis of furan (B31954) derivatives. acs.org

| Catalyst System | Substrate | Product | Reaction Type |

| Gold(I) Complex | Alkyne-tethered Diol | Bicyclic Ether | Intramolecular Hydroalkoxylation |

| Gold(I) Complex | Allene-tethered Diol | Bicyclic Ether | Intramolecular Hydroalkoxylation |

This methodology provides a versatile and atom-economical route to complex oxygen-containing heterocyclic systems that would be challenging to synthesize using other methods.

Modifications of the Lactam Ring System

The lactam functionality within the this compound core is another site for chemical modification, allowing for the synthesis of a variety of derivatives with altered chemical and biological properties.

Conversion to Amidine Derivatives for Biological Evaluation

The conversion of the lactam carbonyl group to an amidine is a significant transformation that can profoundly impact the biological activity of the molecule. Cyclic amidines are known to be important pharmacophores in a range of biologically active compounds. A modern and efficient method for the synthesis of cyclic amidines from lactams involves an iridium-catalyzed deoxygenative reduction followed by a one-pot cycloaddition with sulfonyl azides.

This transformation proceeds via the following steps:

Iridium-Catalyzed Reduction: The lactam is treated with a silane (B1218182) in the presence of an iridium catalyst, which chemoselectively reduces the amide carbonyl to an enamine intermediate.

In situ Cycloaddition: A sulfonyl azide is then added to the reaction mixture, which undergoes a cycloaddition with the enamine intermediate to form the cyclic amidine product.

This one-pot procedure is highly efficient and tolerates a wide range of functional groups, making it a valuable tool for the late-stage diversification of complex molecules containing a lactam moiety.

| Reagents | Starting Material | Product | Key Features |

| IrCl(CO)(PPh₃)₂, TMDS, Sulfonyl Azide | Lactam | Cyclic Amidine | One-pot, mild conditions, good functional group tolerance |

Despite a comprehensive search of available scientific literature, no specific examples or detailed research findings have been identified that describe the direct incorporation of the this compound core into more complex molecular architectures.

Consequently, a detailed discussion, including research findings and data tables on the incorporation of this compound into complex molecular architectures, cannot be provided at this time. Further research and publication in this specific area would be necessary to elaborate on this topic.

Mechanistic Biological Investigations of 4s,5r 4,5 Dihydroxypiperidin 2 One and Its Analogues

Exploration as Iminosugar Mimetics

Iminosugars are carbohydrate analogues where the endocyclic oxygen atom of a sugar ring is replaced by a nitrogen atom. This structural alteration often leads to potent and selective inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. (4S,5R)-4,5-Dihydroxypiperidin-2-one is investigated as an iminosugar mimetic, with its piperidin-2-one core mimicking the pyranose form of sugars.

Research into the glycosidase inhibitory activity of dihydroxypiperidin-2-one derivatives has provided initial insights into their potential as therapeutic agents. A study on 3,4-dihydroxy-piperidin-2-one, a closely related analogue, demonstrated partial inhibition of α-glucosidase. nih.gov However, this compound was found to be inactive against other glycosidases, suggesting a degree of selectivity. nih.gov

Detailed kinetic and thermodynamic analyses for the specific (4S,5R) stereoisomer of 4,5-dihydroxypiperidin-2-one (B14797274) are not extensively available in the current scientific literature. Such studies are crucial for a comprehensive understanding of the inhibition mechanism, including whether the inhibition is competitive, non-competitive, or uncompetitive, and for determining key thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) of binding. These parameters would elucidate the driving forces behind the enzyme-inhibitor interaction. For other classes of iminosugars, thermodynamic studies have revealed that favorable entropic contributions can be a significant factor in the binding affinity, even more so than direct noncovalent interactions.

| Compound | Target Enzyme | Inhibitory Activity | Kinetic/Thermodynamic Data |

| 3,4-Dihydroxy-piperidin-2-one | α-Glucosidase | Partial Inhibition nih.gov | Not Reported |

| 3,4-Dihydroxy-piperidin-2-one | Other Glycosidases | Inactive nih.gov | Not Reported |

This table is based on available data for a closely related analogue. Specific data for this compound is not currently available.

Structure-activity relationship (SAR) studies are fundamental to optimizing the inhibitory potency and selectivity of lead compounds. For piperidine-based glycosidase inhibitors, the stereochemistry and positioning of hydroxyl groups are critical for mimicking the natural sugar substrate and interacting with the active site residues of the target enzyme.

While specific SAR studies focused on this compound and its close analogues are limited, research on other piperidine (B6355638) derivatives provides valuable insights. For instance, in a series of 3,5-diamino-piperidine derivatives, the replacement of an amino group with a hydroxyl group was found to slightly reduce activity against bacterial translation, highlighting the importance of the nature of the substituent. ucsd.edu The cis-1,3-diamine configuration in these derivatives was noted as being important for RNA recognition, a principle that can be extrapolated to the importance of stereochemistry in enzyme-inhibitor recognition. ucsd.edu

For trihydroxypiperidines, N-alkylation has been shown to influence inhibitory activity. For example, an N-phenylethyl derivative of a 3,4,5-trihydroxypiperidine displayed good inhibitory activity against Fabrazyme, which was abolished upon removal of the N-phenylethyl group or its replacement with a non-aromatic alkyl chain. nih.gov This indicates that modifications to the nitrogen atom of the piperidine ring can significantly impact enzyme affinity.

Interactions with Bacterial Enzyme Systems

The unique enzymes present in bacteria offer promising targets for the development of novel antibacterial agents. Lytic transglycosylases are one such class of enzymes, playing a crucial role in the metabolism of the bacterial cell wall.

Soluble lytic transglycosylases (LTs), such as Slt35, are involved in the cleavage and remodeling of peptidoglycan, a vital component of the bacterial cell wall. cardiff.ac.uk Inhibition of these enzymes can disrupt cell wall integrity, leading to bacterial cell lysis. cardiff.ac.uk The structural similarity of iminosugars to the glycan components of peptidoglycan makes them potential candidates for LT inhibitors.

While direct evidence of this compound modulating Slt35 activity is not yet reported, other piperidine iminosaccharide derivatives have been synthesized and investigated as potential inhibitors of bacterial enzymes involved in cell wall metabolism. cardiff.ac.uk The development of novel inhibitors for LTs is an active area of research, with various scaffolds being explored to target these enzymes. cardiff.ac.uknih.gov

Understanding the molecular basis of enzyme inhibition is key to designing more effective drugs. For lytic transglycosylases, inhibitors often mimic the oxocarbenium ion-like transition state of the cleavage reaction of the glycosidic bond in peptidoglycan.

Crystallographic studies of Slt35 in complex with inhibitors would be invaluable to elucidate the specific interactions that lead to inhibition and to guide the design of more potent compounds. cardiff.ac.uk While such studies have not been reported for this compound, molecular docking simulations of other potential inhibitors with LTs have been performed to predict binding modes and interactions. cardiff.ac.uk These computational approaches can provide initial hypotheses about how piperidinone-based compounds might bind to the active site of enzymes like Slt35.

Natural Product Inspiration and Biosynthetic Pathways

Many bioactive small molecules are derived from or inspired by natural products. The dihydroxypiperidinone scaffold is found in a variety of natural contexts, though the specific this compound has not been explicitly identified as a natural product in the reviewed literature.

Occurrence as a Substructural Motif in Natural Products (e.g., 3-Amino-6-hydroxypiperidone in Cyclodepsipeptides)

The this compound moiety is a key component of a class of cyclic depsipeptides known as Ahp-cyclodepsipeptides. In these natural products, the core piperidinone structure is often further substituted, for example, as 3-amino-6-hydroxy-2-piperidone (Ahp). These complex macrocycles are produced by cyanobacteria and have been identified as potent inhibitors of serine proteases. researchgate.netrsc.orgnih.gov The Ahp unit is considered a key pharmacophore, crucial for the potent and selective non-covalent inhibition of trypsin- and chymotrypsin-like serine proteases. nih.gov

Several notable examples of Ahp-containing cyclodepsipeptides have been isolated and characterized:

Micropeptin T-20 : Isolated from the cyanobacterium Microcystis aeruginosa, this cyclodepsipeptide contains the Ahp moiety and is a known chymotrypsin (B1334515) inhibitor. researchgate.net

Somamide A : This cyclic depsipeptide, sourced from the marine cyanobacterium Lyngbya majuscula, also incorporates the Ahp structural unit. researchgate.net

Symplocamide A : A marine cyanobacterial metabolite that has been synthesized and confirmed as a potent chymotrypsin inhibitor, with a reported Ki value of 0.32 ± 0.09 μM. rsc.org

Lyngbyastatin 7 : This cyclodepsipeptide is a selective and potent inhibitor of neutrophil elastase, a serine protease implicated in various diseases. nih.govacs.org

The structural significance of the Ahp moiety extends beyond just being a passive component. Studies on analogues of Lyngbyastatin 7 have revealed that while the Ahp unit is a known pharmacophore, the macrocyclic conformation and the presence of a side chain are also essential for significant elastase inhibition. nih.gov This indicates a synergistic relationship between the core piperidinone structure and the rest of the macrocycle in achieving high-affinity binding to target proteases.

| Natural Product | Source Organism | Biological Activity |

|---|---|---|

| Micropeptin T-20 | Microcystis aeruginosa | Chymotrypsin inhibitor |

| Somamide A | Lyngbya majuscula | Protease inhibitor |

| Symplocamide A | Marine cyanobacteria | Chymotrypsin inhibitor |

| Lyngbyastatin 7 | Cyanobacteria | Neutrophil elastase inhibitor |

Mimicry of Piperidine Alkaloids and Other Bioactive Metabolites

The dihydroxypiperidin-2-one scaffold can be considered a structural mimic of polyhydroxylated piperidine alkaloids, a well-known class of glycosidase inhibitors. These natural products, often referred to as iminosugars, are characterized by a piperidine ring decorated with multiple hydroxyl groups. Their structural and stereochemical resemblance to monosaccharides allows them to bind to the active sites of glycosidases, leading to competitive inhibition.

Examples of such piperidine alkaloids include:

Isofagomine : A potent inhibitor of glycosidases. researchgate.net

1-Deoxynojirimycin (DNJ) : An α-glucosidase inhibitor.

1-Deoxymannojirimycin (DMJ) : Another well-characterized glycosidase inhibitor.

The this compound structure shares the core piperidine ring and hydroxyl functional groups with these alkaloids. This structural analogy suggests that it and its derivatives could potentially act as mimics and interfere with carbohydrate metabolism by inhibiting glycosidases. The lactam functionality in the piperidin-2-one structure offers a different electronic and hydrogen bonding profile compared to the simple amine in many piperidine alkaloids, which could lead to altered binding specificities and potencies. The synthesis of various trihydroxypiperidines, which are close structural relatives, has been shown to yield compounds with inhibitory activity against enzymes like Fabrazyme. nih.gov

Broader Enzymatic and Receptor Binding Studies (non-therapeutic mechanistic)

While much of the research on this compound and its analogues has been driven by therapeutic potential, particularly as protease inhibitors, some studies provide insight into their broader, non-therapeutic mechanistic interactions with biological systems.

The structural similarity to iminosugars points towards potential interactions with a wide range of carbohydrate-processing enzymes beyond a therapeutic context. For instance, trihydroxypiperidines and their N-alkyl analogues have been screened for inhibitory activity against enzymes such as Agrobacterium sp. β-glucosidase and Escherichia coli β-galactosidase. nih.gov These studies help to elucidate the fundamental structural requirements for binding to and inhibiting these enzymes. For example, the N-phenylethyl derivative of a trihydroxypiperidine showed good inhibitory activity against Fabrazyme (Ki = 46 μM), and this activity was lost when the aromatic N-phenylethyl group was removed or replaced with a non-aromatic alkyl chain, highlighting the importance of specific structural features for enzymatic recognition. nih.gov

While direct receptor binding studies for this compound are not extensively reported in a non-therapeutic context, the piperidine scaffold is a common motif in ligands for various receptors, including dopamine (B1211576) receptors. However, the reported dopamine receptor ligands that contain a piperidine or related heterocyclic core often have significantly different substitution patterns, making direct comparisons of binding mechanisms difficult. nih.govnih.govresearchgate.net The primary mechanistic insight at a molecular level for the dihydroxypiperidin-2-one core remains its role as a structural mimic of carbohydrates, suggesting that its most significant non-therapeutic interactions are likely with carbohydrate-binding proteins and enzymes.

| Compound Class | Enzyme | Observations |

|---|---|---|

| Trihydroxypiperidines | Fabrazyme | N-phenylethyl derivative showed good inhibition (Ki = 46 μM) |

| Trihydroxypiperidines | Agrobacterium sp. β-glucosidase | Screened for inhibitory activity |

| Trihydroxypiperidines | Escherichia coli β-galactosidase | Screened for inhibitory activity |

Advanced Analytical Techniques in the Research of Hydroxylated Piperidin 2 Ones

Spectroscopic Methods for Structural Elucidation within Synthetic Sequences (e.g., NMR, MS)

Spectroscopic techniques are indispensable for the structural verification of synthetic intermediates and the final product, (4S,5R)-4,5-Dihydroxypiperidin-2-one. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For hydroxylated piperidin-2-ones, high-resolution NMR, such as 500 MHz ¹H NMR, is employed to determine the relative configuration and conformation of the molecule beilstein-journals.org.

¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. Key features for this compound would include distinct signals for the protons on the piperidinone ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J-values) are critical. For instance, the magnitude of vicinal coupling constants between protons on C3, C4, C5, and C6 can help establish their relative stereochemistry (cis or trans) and the chair or boat conformation of the piperidine (B6355638) ring beilstein-journals.org. The observation of through-space Nuclear Overhauser Effect (nOe) correlations provides further confirmation of the spatial proximity of protons, solidifying the stereochemical assignment beilstein-journals.org.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. For this compound, six distinct signals would be expected, corresponding to the five carbons of the piperidinone ring and the carbonyl carbon. The chemical shift of the carbonyl carbon (C2) would appear significantly downfield.

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to map the connectivity between protons and carbons, allowing for unambiguous assignment of all signals in the ¹H and ¹³C spectra.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are commonly used for polar molecules like hydroxylated piperidin-2-ones acs.org. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) can be employed to fragment the molecule, providing structural information based on the fragmentation pattern.

Table 1: Representative Spectroscopic Data for a Hydroxylated Piperidin-2-one Scaffold

| Technique | Data Type | Expected Observations for this compound Structure |

| ¹H NMR | Chemical Shifts (δ) | Protons adjacent to hydroxyl groups and amide nitrogen would show characteristic shifts. |

| Coupling Constants (J) | J-values between H4 and H5 would be crucial for confirming cis stereochemistry. | |

| ¹³C NMR | Chemical Shifts (δ) | Carbonyl (C2) at ~170-175 ppm; Carbons bearing hydroxyls (C4, C5) at ~65-75 ppm. |

| HRMS (ESI) | m/z | Detection of [M+H]⁺ or [M+Na]⁺ ions corresponding to the exact mass of C₅H₉NO₃. |

Chromatographic Separations for Enantiomeric and Diastereomeric Purity Assessment (e.g., Chiral HPLC, GC)

Since this compound is a chiral molecule with two stereocenters, assessing its enantiomeric and diastereomeric purity is critical. High-Performance Liquid Chromatography (HPLC) is the foremost technique for this analysis.

Chiral HPLC is the gold standard for separating enantiomers and diastereomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the stereoisomers, leading to different retention times.

Stationary Phases: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are widely effective for the separation of a broad range of chiral compounds, including piperidine derivatives uzh.chresearchgate.netsemanticscholar.org.

Mobile Phases: The separation can be optimized by varying the mobile phase composition, which can be run in normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) mode researchgate.netnih.gov. The choice of mobile phase and additives can significantly impact the resolution of the stereoisomers.

The result of a successful chiral HPLC analysis is a chromatogram showing distinct peaks for each stereoisomer. The area under each peak is proportional to its concentration, allowing for the calculation of diastereomeric excess (d.e.) and enantiomeric excess (e.e.), which are critical measures of stereochemical purity.

Gas Chromatography (GC) can also be used for chiral separations, often requiring prior derivatization of the analyte to increase its volatility. The use of chiral capillary columns allows for the separation of stereoisomers. GC-MS combines the separation power of GC with the detection capabilities of mass spectrometry, providing both purity information and mass identification for each separated isomer nih.gov.

Table 2: Typical Chiral HPLC Method Parameters for Piperidinone Stereoisomer Separation

| Parameter | Example Condition | Purpose |

| Column | Chiralcel® OD-H (Cellulose-based CSP) | Provides chiral recognition for enantiomeric separation. uzh.chresearchgate.net |

| Mobile Phase | Hexane / Isopropanol (90:10 v/v) | Normal-phase elution, adjustable for optimal resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 210 nm | Monitors the elution of the compound from the column. |

| Column Temp. | 25 °C | Temperature can affect separation efficiency. |

X-ray Crystallography for Absolute Stereochemistry and Co-crystal Analysis

While NMR can determine the relative stereochemistry, X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise three-dimensional model of the molecule's structure in the solid state, confirming the spatial arrangement of all atoms.

For this compound, obtaining a suitable single crystal would allow for the definitive confirmation of the (4S,5R) configuration. The resulting crystal structure would also reveal detailed conformational information, such as the precise bond angles, bond lengths, and the conformation of the piperidinone ring (e.g., chair, boat) in the crystalline state iucr.orgwhiterose.ac.ukrsc.org.

Furthermore, X-ray crystallography is essential for co-crystal analysis. Co-crystallization of the target molecule with another compound can be used to study intermolecular interactions, which is relevant in fields like drug development and materials science nih.gov. If the absolute configuration of a co-former is known, it can also help in determining the absolute configuration of the target molecule.

Development of Novel Analytical Probes and Methodologies

The field of analytical chemistry is continuously evolving, with new methods being developed to enhance sensitivity, selectivity, and efficiency. For hydroxylated piperidin-2-ones, research into novel analytical methodologies could focus on several areas:

Advanced Derivatization Reagents: The development of new chiral derivatizing agents could facilitate the separation and detection of stereoisomers using standard, non-chiral chromatography. Derivatization can also be used to introduce a chromophore or fluorophore into the molecule, significantly enhancing detection sensitivity in HPLC with UV or fluorescence detectors nih.gov.

Microcrystal Electron Diffraction (MicroED): This emerging technique can determine molecular structures from nanocrystals that are too small for conventional X-ray crystallography rsc.org. This could be a powerful tool for analyzing synthetic products that are difficult to crystallize into larger single crystals.

Metabolomics and Biomarker Discovery: Advanced MS-based metabolomic approaches could be used to identify and quantify compounds like this compound in complex biological matrices. This has applications in identifying biomarkers and understanding metabolic pathways researchgate.net.

Computational Methods: The integration of quantum chemical calculations with experimental data, particularly NMR, is becoming a powerful tool for assigning absolute configurations without the need for crystallization or chiral reference compounds mdpi.com.

These developing methodologies promise to provide even more detailed insights into the chemical and physical properties of complex molecules like this compound in the future.

Q & A

Q. What strategies optimize enantiomeric purity in large-scale syntheses?

- Methodology :

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s salen complexes) for kinetic resolution.

- Crystallization-Induced Diastereomer Transformation : Selectively crystallize the desired enantiomer as a diastereomeric salt.

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress to minimize racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.